molecular formula C9H8INO3 B1293725 p-Iodohippuric acid CAS No. 55790-22-2

p-Iodohippuric acid

Cat. No.: B1293725
CAS No.: 55790-22-2
M. Wt: 305.07 g/mol
InChI Key: DVALMHFCJYLXPH-UHFFFAOYSA-N
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Description

p-Iodohippuric acid: is a chemical compound known for its use in medical diagnostics, particularly in renal function tests. It is an analog of p-aminohippuric acid and is used to determine effective renal plasma flow. The compound is labeled with radioactive iodine, which allows for imaging and functional studies of the kidneys .

Scientific Research Applications

Chemistry: p-Iodohippuric acid is used as a precursor in the synthesis of other iodinated compounds. Its reactivity and ability to undergo substitution reactions make it valuable in organic synthesis .

Biology and Medicine: In medical diagnostics, this compound is used in renal function tests to measure effective renal plasma flow. The compound is labeled with radioactive iodine, allowing for imaging and functional studies of the kidneys. It is particularly useful in renography, a technique used to visualize kidney function and detect abnormalities .

Industry: The compound is used in the production of radiopharmaceuticals for diagnostic imaging. Its ability to be labeled with radioactive iodine makes it a valuable tool in nuclear medicine .

Mechanism of Action

The specific mechanism of action of p-Iodohippuric acid is not available .

Safety and Hazards

P-Iodohippuric acid is intended for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation and breathing vapours, mist, or gas. In case of skin contact, it should be washed off with soap and plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-iodohippuric acid involves the iodination of hippuric acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: p-Iodohippuric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: p-Iodohippuric acid is unique due to its specific use in renal function tests and its ability to be labeled with radioactive iodine. Its high clearance rate and selective uptake by the renal tubules make it particularly suitable for renography and other diagnostic imaging techniques .

Properties

IUPAC Name

2-[(4-iodobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVALMHFCJYLXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204359
Record name Glycine, N-(4-iodobenzoyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55790-22-2
Record name N-(4-Iodobenzoyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55790-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hippuric acid, p-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055790222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(4-iodobenzoyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the metabolic pathway of iofetamine HCl iodine-123 (IMP) and how is p-iodohippuric acid involved?

A1: Research indicates that iofetamine HCl iodine-123 (IMP) undergoes a sequential metabolic process primarily starting with the N-isopropyl group on its amphetamine side chain []. This process involves dealkylation to p-iodoamphetamine (PIA), followed by deamination to form p-iodophenylacetone. This intermediate is rapidly metabolized to p-iodobenzoic acid, which then undergoes conjugation with glycine in the liver, ultimately forming This compound. This end product is then excreted through the kidneys into the urine [].

Q2: Does the position of the iodine atom on the benzene ring influence the isotopic exchange reaction with radioiodine?

A2: Yes, research suggests that the position of the iodine atom significantly impacts the isotopic exchange reaction rate with radioiodine []. Studies using molten ammonium acetate as a medium observed that the exchange reaction for o- and this compound isomers with radioiodine (as ^125I^–) occurs more rapidly compared to the m-iodohippuric acid isomer []. This difference highlights the importance of the iodine atom's position in influencing the reaction kinetics.

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